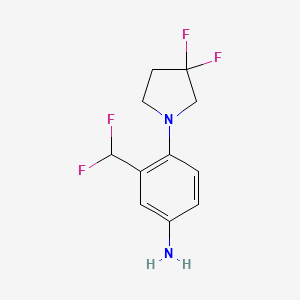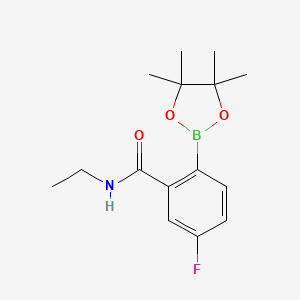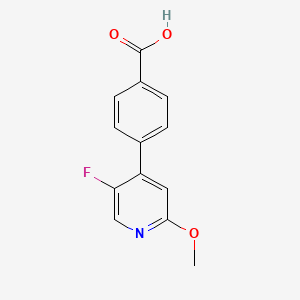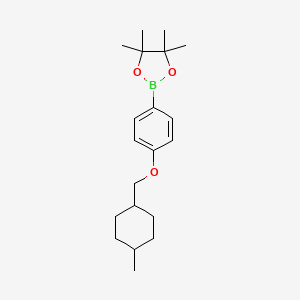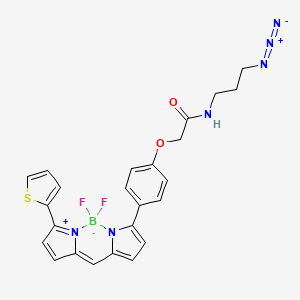
BDP TR azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP TR azide is a compound used in click chemistry, specifically for copper-catalyzed and copper-free click chemistry labeling. It is a bright red-emitting fluorophore based on the borondipyrromethene scaffold. This compound is an alternative to the rhodamine dye ROX and Texas Red, known for its high brightness, photostability, and resistance to oxidation .
Méthodes De Préparation
BDP TR azide is synthesized through a series of chemical reactions involving the introduction of an azide group to the borondipyrromethene scaffold. The synthetic route typically involves the following steps:
Formation of the borondipyrromethene core: This involves the reaction of pyrrole with a boron-containing reagent to form the borondipyrromethene core.
Introduction of aryl substituents: Aryl groups are introduced to the borondipyrromethene core to match its absorption and emission properties to the ROX/Texas Red channel.
Analyse Des Réactions Chimiques
BDP TR azide undergoes several types of chemical reactions, primarily involving its azide group:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the reaction of the azide group with an alkyne in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst
Common reagents and conditions used in these reactions include copper sulfate and sodium ascorbate for CuAAC, and DBCO or BCN for SPAAC. The major products formed from these reactions are triazole derivatives .
Applications De Recherche Scientifique
BDP TR azide has a wide range of scientific research applications, including:
Chemistry: It is used in click chemistry for the labeling and conjugation of biomolecules.
Biology: It is used as a fluorescent probe in fluorescence microscopy and fluorescence polarization assays.
Medicine: It is used in the development of diagnostic tools and imaging agents.
Industry: It is used in the development of fluorescent dyes and probes for various industrial applications
Mécanisme D'action
The mechanism of action of BDP TR azide involves its azide group, which readily undergoes click chemistry reactions with alkynes, DBCO, and BCN. The azide group reacts with these molecules to form stable triazole rings, which can be used for labeling and conjugation purposes. The borondipyrromethene scaffold provides the compound with its bright red fluorescence, making it suitable for use as a fluorescent probe .
Comparaison Avec Des Composés Similaires
BDP TR azide is unique compared to other similar compounds due to its high brightness, photostability, and resistance to oxidation. Similar compounds include:
ROX (Rhodamine X): A rhodamine dye known for its bright fluorescence but prone to oxidation.
Texas Red: Another rhodamine dye with similar properties to ROX but also prone to oxidation.
BDP TR alkyne: A similar compound with an alkyne group instead of an azide group, used for click chemistry reactions
This compound stands out due to its resilience to oxidants and its suitability for both copper-catalyzed and copper-free click chemistry reactions .
Propriétés
Formule moléculaire |
C24H21BF2N6O2S |
|---|---|
Poids moléculaire |
506.3 g/mol |
Nom IUPAC |
N-(3-azidopropyl)-2-[4-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H21BF2N6O2S/c26-25(27)32-18(15-19-7-11-22(33(19)25)23-3-1-14-36-23)6-10-21(32)17-4-8-20(9-5-17)35-16-24(34)29-12-2-13-30-31-28/h1,3-11,14-15H,2,12-13,16H2,(H,29,34) |
Clé InChI |
BRVIFVBXLZHAEK-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


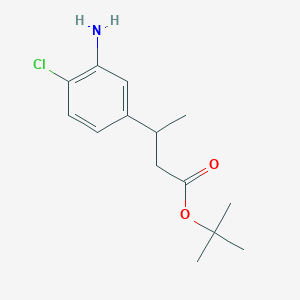
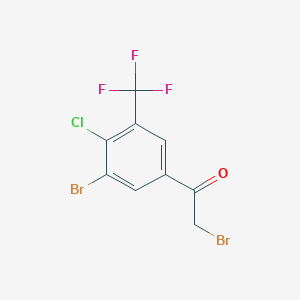
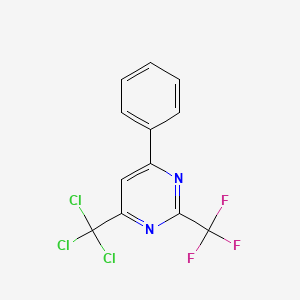


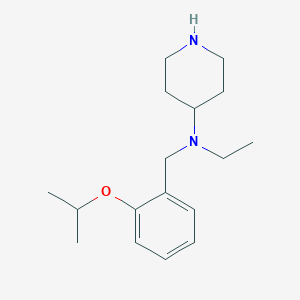
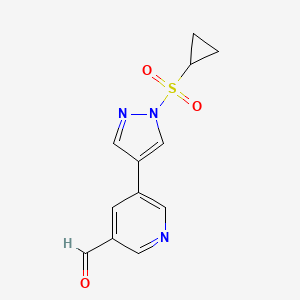
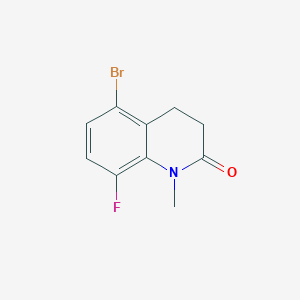
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)

